molecular formula C6H5FIN B124746 2-Fluoro-4-iodo-5-methylpyridine CAS No. 153034-94-7

2-Fluoro-4-iodo-5-methylpyridine

Cat. No. B124746
M. Wt: 237.01 g/mol
InChI Key: BVKQLNXPPQEELX-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-methylpyridine is a chemical compound with the empirical formula C6H5FIN . It has a molecular weight of 237.01 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is Cc1cnc(F)cc1I . This indicates that the molecule consists of a pyridine ring with a methyl group (CH3) at position 5, a fluorine atom at position 2, and an iodine atom at position 4.


Physical And Chemical Properties Analysis

2-Fluoro-4-iodo-5-methylpyridine is a solid substance . It has a melting point of 40-45°C . The density of the compound is 1.9±0.1 g/cm3 . It has a boiling point of 244.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Electronic and Reactivity Analysis

2-Fluoro-4-iodo-5-methylpyridine has been studied for its electronic properties and reactivity. Density-functional theory has been used for geometrical optimization, spectroscopic survey, and electronic scrutiny. The compound exhibits interesting properties in various solvents, including Natural Bond Orbital analysis, Highest Occupied Molecular Orbital & Lowest Unoccupied Molecular Orbital energies, and Non-Linear Optic properties. This compound is significant for understanding solvent influences and protein interactions, indicated by its Electron localization function and Localized orbital locator studies (Selvakumari et al., 2022).

Synthesis and Functionalization

The compound has been involved in efficient functionalization processes. For instance, it has been used in the synthesis of cognition enhancer drug candidates, demonstrating its potential in medicinal chemistry. This includes methods like chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).

Structural and Chemical Analysis

Structural and chemical analyses of compounds related to 2-Fluoro-4-iodo-5-methylpyridine have been carried out. Suzuki coupling reactions and other methodologies have been used to synthesize and confirm the structure of related compounds, proving its versatility in organic synthesis (Manojkumar et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-4-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKQLNXPPQEELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434951
Record name 2-Fluoro-4-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodo-5-methylpyridine

CAS RN

153034-94-7
Record name 2-Fluoro-4-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodo-5-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Selvakumari, C Venkataraju, S Muthu… - Spectroscopy …, 2023 - Taylor & Francis
… -pyridine derivatives, 2-fluoro-4-iodo-5-methylpyridine (2FIMP) having … of 2-Fluoro-4-iodo-5-methylpyridine has been published. In the existing work, 2-fluoro-4-iodo-5-methylpyridine (…
Number of citations: 2 www.tandfonline.com
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
… 3-Amino-2-fluoro-4-iodo-5-methylpyridine (9c). Reduction of 9e was achieved as previously described for the synthesis of 7e. A 85% yield of 9c was obtained after purification by flash …
Number of citations: 171 pubs.acs.org
A Godard, P Rocca, V Pomel… - Journal of …, 1996 - Elsevier
… Amino-2-fluoro-4-iodo-5-methylpyridine (3d) (1.0 g, 4.0 mmol) in THF (20 ml) was slowly added to a cold ( - 78C) solution of lithium diisopropyl amidure (4.4 mmol) in THF (100 ml). The …
Number of citations: 39 www.sciencedirect.com
S S. Mohan, MR Meera, A Rathika… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The detailed theoretical and experimental (FT-IR, FT-Raman, UV-visible) spectroscopy analyses of the Ethyl Coumarin-3-Carboxylate (ECC) molecule were carried out. The ECC …
Number of citations: 0 www.tandfonline.com
D Benny, JC Prasana, JM Khaled, G Abbas… - Journal of Molecular …, 2023 - Elsevier
The current research is Experimental, Computational investigations and biological evaluation on 1-(3-Acetamidophenyl)-5-mercaptotetrazole which is a tetrazole derivative. Tetrazole …
Number of citations: 0 www.sciencedirect.com
Y Tong, NH Lin, L Wang, L Hasvold, W Wang… - Bioorganic & medicinal …, 2003 - Elsevier
A pyridyl moiety was introduced into a previously developed series of farnesyltransferase inhibitors containing imidazole and cyanophenyl (such as 4), resulting in potent inhibitors with …
Number of citations: 32 www.sciencedirect.com

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